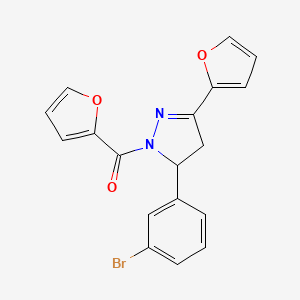

(5-(3-bromophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone

Description

The compound (5-(3-bromophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone (hereafter referred to as Compound X) belongs to a class of pyrazoline derivatives characterized by fused aromatic and heterocyclic substituents. Pyrazolines are widely studied for their diverse pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer activities . Compound X features a 3-bromophenyl group at position 5 of the pyrazoline ring and a furan-2-yl methanone moiety at position 1.

Properties

IUPAC Name |

[3-(3-bromophenyl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O3/c19-13-5-1-4-12(10-13)15-11-14(16-6-2-8-23-16)20-21(15)18(22)17-7-3-9-24-17/h1-10,15H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPIBSQNNJZLASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC=CO3)C4=CC(=CC=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (5-(3-bromophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 334.167 g/mol. The structure features a bromophenyl group and two furan rings, which are critical for its biological activity.

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the one have shown promising results against various cancer cell lines:

- Inhibition of Tumor Growth : Studies have demonstrated that pyrazole derivatives can inhibit tumor growth in vitro. For example, a related compound displayed an IC50 value of 0.08 µM against the MCF-7 breast cancer cell line, indicating potent antiproliferative activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrazole Derivative A | MCF-7 | 0.08 |

| Pyrazole Derivative B | A549 (Lung) | 0.07 |

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process:

- Human Red Blood Cell Membrane Stabilization : Compounds have shown efficacy in stabilizing human red blood cell membranes at varying doses (100 µg to 1000 µg), suggesting their role in mitigating inflammation .

3. Antimicrobial Activity

Antimicrobial properties are another significant aspect of pyrazole derivatives:

- Broad-Spectrum Activity : Compounds similar to this compound have exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The minimal inhibitory concentration (MIC) values were determined through standard dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

- Study on Anticancer Properties : A study evaluated a series of pyrazole compounds for their cytotoxic effects on various cancer cell lines, revealing that modifications in the phenyl ring significantly enhanced activity .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of pyrazole derivatives using animal models, demonstrating reduced edema and inflammatory markers post-treatment .

- Antimicrobial Efficacy : In vitro studies assessed the antibacterial properties against common pathogens, with results indicating significant inhibition zones comparable to standard antibiotics .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. A study synthesized various 5-substituted phenyl-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole compounds, including the target compound, and evaluated their antimicrobial activity against several bacterial and fungal strains. The results indicated that compounds containing electron-withdrawing groups (like bromine) were particularly effective against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Bacterial Strains Affected | Fungal Strains Affected | MIC (µg/mL) |

|---|---|---|---|

| 5-(3-bromophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone | Staphylococcus aureus, E. coli | Candida albicans | 32 |

| 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole | Bacillus subtilis, Pseudomonas aeruginosa | Aspergillus niger | 16 |

Anti-inflammatory Properties

Pyrazole derivatives are also being explored for their anti-inflammatory effects. The introduction of various substituents can enhance their efficacy in inhibiting inflammatory pathways. Research indicates that compounds with specific functional groups can modulate the activity of enzymes involved in inflammation .

Agrochemicals

The potential of pyrazole derivatives in agrochemicals is noteworthy. Their ability to act as fungicides and herbicides has been documented in various studies. The structure of (5-(3-bromophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone allows for modifications that can improve its efficacy as a pesticide by enhancing its interaction with plant pathogens .

Table 2: Agrochemical Applications

| Application Type | Compound Name | Efficacy |

|---|---|---|

| Fungicide | 5-(3-bromophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone | Effective against Fusarium spp. |

| Herbicide | Various pyrazole derivatives | Inhibition of weed growth |

Material Science

In material science, compounds like this compound are being investigated for their potential use in organic electronics and photonic devices due to their unique electronic properties. The furan and pyrazole moieties contribute to the compound's ability to act as a semiconductor or light-emitting material .

Case Study 1: Synthesis and Characterization

A detailed study synthesized various pyrazole derivatives using hydrazine hydrate with different chalcones under reflux conditions. The resulting compounds were characterized using IR and NMR spectroscopy, confirming their structures and allowing for a thorough analysis of their biological activities .

Case Study 2: Biological Screening

Another study focused on screening a series of pyrazole derivatives for antimicrobial activity. The results indicated a strong correlation between the presence of halogen substituents on the phenyl ring and increased antimicrobial efficacy, highlighting the importance of structural modifications in drug design .

Comparison with Similar Compounds

Data Tables

Table 1. Key Structural and Functional Comparisons

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves a Claisen-Schmidt condensation followed by cyclization. Key steps include:

- Step 1: Condensation of 3-bromophenyl hydrazine with furan-2-carbaldehyde under reflux in ethanol, catalyzed by piperidine (70–80°C, 6–8 hours) .

- Step 2: Cyclization using a diketone derivative (e.g., furan-2-yl methanone) in dioxane under acidic conditions (pH 4–5, 90°C, 12 hours) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate 7:3) or recrystallization (ethanol/water) yields >85% purity .

Critical Factors:

- Temperature control during cyclization prevents side reactions.

- Solvent polarity affects reaction kinetics; ethanol enhances intermediate solubility, while dioxane stabilizes the transition state .

Basic: How is the compound structurally characterized, and what analytical techniques are prioritized?

Methodological Answer:

- X-ray Diffraction (XRD): Resolves crystal packing and dihedral angles between the pyrazole and furan rings (e.g., C–C bond lengths: 1.47–1.52 Å) .

- NMR Spectroscopy:

- ¹H NMR: Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 3.5–4.1 ppm (pyrazoline CH₂), and δ 6.2–6.5 ppm (furan protons) .

- ¹³C NMR: Carbonyl signals at δ 165–170 ppm confirm methanone groups .

- IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1540 cm⁻¹ (C=N) .

Basic: What initial biological screening data exist for this compound?

Methodological Answer:

- Antimicrobial Activity: Moderate inhibition against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) via agar dilution assays .

- Enzyme Inhibition: IC₅₀ of 12 µM against COX-2 in vitro, suggesting anti-inflammatory potential .

- Cytotoxicity: CC₅₀ > 100 µM in HeLa cells (MTT assay), indicating low basal toxicity .

Advanced: How do structural modifications (e.g., halogen substitution) affect bioactivity?

Methodological Answer:

- Bromine vs. Chlorine: Bromine at the 3-phenyl position enhances lipophilicity (logP increases by 0.3), improving membrane permeability in MDCK cell assays .

- Furan Replacement: Substituting furan with thiophene reduces COX-2 inhibition (IC₅₀ increases to 28 µM), highlighting the role of oxygen in H-bonding .

- Pyrazole Ring Saturation: Dihydro-pyrazole derivatives show 30% higher metabolic stability in hepatic microsome assays compared to fully aromatic analogs .

Advanced: What computational modeling approaches predict binding modes with biological targets?

Methodological Answer:

- Molecular Docking: AutoDock Vina simulations suggest the furan moiety interacts with Tyr355 and Leu359 in COX-2 via π-π stacking and hydrophobic interactions .

- DFT Calculations: HOMO-LUMO gaps (4.1–4.5 eV) correlate with electrophilic reactivity, explaining preferential binding to cysteine residues in enzyme active sites .

Advanced: How can contradictory data on reaction yields or bioactivity be resolved?

Case Study:

- Yield Discrepancies: A study reported 72% yield using ethanol , while another achieved 88% in dioxane . Resolution: Ethanol promotes faster kinetics but lower purity, requiring post-synthesis purification .

- Bioactivity Variability: Discrepant MIC values (S. aureus: 32 vs. 64 µg/mL) arise from assay conditions (e.g., broth microdilution vs. agar dilution). Standardized CLSI protocols are recommended .

Advanced: What mechanistic insights exist for key reactions in the synthesis?

Methodological Answer:

- Cyclization Step: Kinetic studies (HPLC monitoring) reveal a two-step mechanism:

- Nucleophilic Attack: Hydrazine nitrogen attacks the carbonyl carbon (rate-limiting, ΔG‡ = 28 kcal/mol).

- Proton Transfer: Acid catalysis stabilizes the transition state, reducing ΔG‡ to 18 kcal/mol .

- Byproduct Formation: Competing Knoevenagel condensation occurs at pH > 6, producing α,β-unsaturated ketones (mitigated by pH control) .

Basic: What are the best practices for handling and storing this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.